molecular formula C30H28N2O5 B11987939 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide CAS No. 303087-76-5

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide

Katalognummer: B11987939
CAS-Nummer: 303087-76-5
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: JIGSOGVUJOGBOR-ZCTHSVRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes benzyloxy and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 4-(benzyloxy)-3-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene derivative.

    Etherification: The final step involves the etherification of the benzylidene derivative with 4-(benzyloxy)phenol to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Benzyloxy-phenyl)-3-(4-methoxy-phenyl)-acrylamide
  • 4-(Benzyloxy)phenyl acetic acid

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its specific combination of benzyloxy and methoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

303087-76-5

Molekularformel

C30H28N2O5

Molekulargewicht

496.6 g/mol

IUPAC-Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C30H28N2O5/c1-34-29-18-25(12-17-28(29)37-21-24-10-6-3-7-11-24)19-31-32-30(33)22-36-27-15-13-26(14-16-27)35-20-23-8-4-2-5-9-23/h2-19H,20-22H2,1H3,(H,32,33)/b31-19+

InChI-Schlüssel

JIGSOGVUJOGBOR-ZCTHSVRISA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.